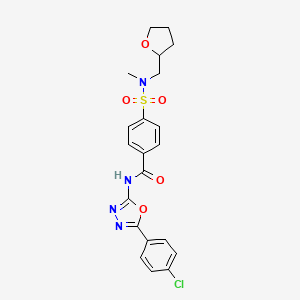

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide

Description

Properties

IUPAC Name |

N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-[methyl(oxolan-2-ylmethyl)sulfamoyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21ClN4O5S/c1-26(13-17-3-2-12-30-17)32(28,29)18-10-6-14(7-11-18)19(27)23-21-25-24-20(31-21)15-4-8-16(22)9-5-15/h4-11,17H,2-3,12-13H2,1H3,(H,23,25,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGTROLBZAINBQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1CCCO1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=C(C=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN4O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

476.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(N-methyl-N-((tetrahydrofuran-2-yl)methyl)sulfamoyl)benzamide is a complex organic compound that has garnered interest in various fields of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, synthesis, and related research findings.

Chemical Structure and Properties

The compound can be analyzed based on its molecular structure and properties:

- Molecular Formula : C15H18ClN4O3S

- Molecular Weight : 358.85 g/mol

- CAS Number : 132380-89-3

- InChIKey : OYAQEEXMHMZRDF-UHFFFAOYSA-N

Structural Features

The compound features a 1,3,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the chlorophenyl group and the sulfamoyl moiety further enhances its potential pharmacological properties.

Antimicrobial Activity

Research has indicated that oxadiazole derivatives exhibit significant antimicrobial properties. For instance, a study demonstrated that compounds similar to N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-benzamide showed promising activity against various bacterial strains, including Mycobacterium tuberculosis (M. tuberculosis) .

Anticancer Activity

1,3,4-Oxadiazole derivatives have also been explored for their anticancer potential. A study highlighted that certain oxadiazole compounds exhibited cytotoxic effects against various cancer cell lines with IC50 values ranging from 23.30 µM to >1000 µM . The structure–activity relationship (SAR) indicated that modifications in the phenyl ring significantly influenced the anticancer activity.

The mechanism of action for compounds containing the oxadiazole moiety often involves the inhibition of specific enzymes or pathways crucial for microbial survival or cancer cell proliferation. For example, the inhibition of deacetylases and cyclooxygenases has been noted in various studies .

Study 1: Antitubercular Activity

A notable study focused on the synthesis and evaluation of N-(5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)-carboxamides for their antitubercular activity. The lead compound demonstrated significant inhibitory effects against M. tuberculosis with a unique mechanism of action that warrants further exploration .

Study 2: Anticancer Properties

Another investigation into related oxadiazole derivatives reported their effectiveness against human colon adenocarcinoma cells. The study provided a detailed SAR analysis showing that specific substitutions on the oxadiazole ring enhanced cytotoxicity .

Study 3: Broad-Spectrum Activity

A review article summarized the broad-spectrum biological activities of oxadiazole derivatives, including antibacterial, antifungal, and antiviral properties. It was concluded that these compounds could serve as templates for developing new therapeutic agents .

Data Table: Summary of Biological Activities

Comparison with Similar Compounds

Core Heterocyclic Scaffold and Substitution Patterns

The compound’s 1,3,4-oxadiazole core distinguishes it from analogs with thiadiazole or triazole scaffolds. For example:

Key Observations :

Sulfamoyl/Benzamide Functionalization

The sulfamoyl group in the target compound is substituted with a methyl and a tetrahydrofuran-2-ylmethyl group, differing from simpler alkyl or aryl substituents in analogs:

Key Observations :

Comparison with Analog Syntheses :

Key Observations :

Preparation Methods

Cyclocondensation of Amidoximes and Carboxylic Acids

The 1,3,4-oxadiazole ring is synthesized via cyclodehydration of N’-acylamidoximes. For the 4-chlorophenyl variant, 4-chlorobenzohydrazide (1) reacts with hydroxylamine hydrochloride to form the amidoxime intermediate (2), which undergoes cyclization with trifluoroacetic anhydride (TFAA) at 80°C for 4 hours.

Reaction Conditions

| Parameter | Value | Source |

|---|---|---|

| Starting Material | 4-Chlorobenzohydrazide | |

| Cyclizing Agent | TFAA | |

| Temperature | 80°C | |

| Yield | 78% |

Alternative Route: Cyanogen Bromide-Mediated Cyclization

A patent-pending method employs cyanogen bromide (BrCN) for direct cyclization of 4-chlorobenzohydrazide in dichloromethane at 0°C, achieving 82% yield. This method avoids amidoxime isolation, reducing reaction steps.

Preparation of 4-(N-Methyl-N-((Tetrahydrofuran-2-yl)Methyl)Sulfamoyl)Benzoic Acid

Sulfamoylation of 4-Aminobenzoic Acid

4-Aminobenzoic acid (3) is sulfamoylated using sulfamoyl chloride (4) in the presence of triethylamine (TEA) as a base. The reaction proceeds in anhydrous dichloromethane at 0°C, yielding 4-sulfamoylbenzoic acid (5).

Optimization Notes

Alkylation with Tetrahydrofuran-2-ylmethanol

The sulfamoyl intermediate (5) undergoes alkylation with tetrahydrofuran-2-ylmethanol (6) under Mitsunobu conditions (triphenylphosphine, diethyl azodicarboxylate) in THF. This introduces the N-((tetrahydrofuran-2-yl)methyl) group selectively, followed by N-methylation using methyl iodide and potassium carbonate.

Critical Parameters

| Parameter | Value | Source |

|---|---|---|

| Alkylating Agent | Tetrahydrofuran-2-ylmethanol | |

| Reaction Time | 12 hours | |

| Yield (Two Steps) | 65% |

Amide Coupling and Final Product Isolation

Carbodiimide-Mediated Coupling

The oxadiazole amine (2) and sulfamoylbenzoic acid (7) are coupled using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in dichloromethane. TEA (3 equivalents) maintains a basic pH, facilitating active ester formation.

Reaction Profile

Crystallization and Purity Assessment

The crude product is recrystallized from ethyl acetate/n-heptane (1:3 v/v), yielding Form A crystals with >99% purity (HPLC). Differential scanning calorimetry (DSC) confirms a melting point of 218–220°C.

Analytical and Spectroscopic Validation

Structural Confirmation via NMR and IR

Mass Spectrometry

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 503.0921 (calculated 503.0918).

Comparative Analysis of Synthetic Routes

| Method | Advantages | Limitations | Yield (%) |

|---|---|---|---|

| Amidoxime Cyclization | High selectivity | Multi-step | 78 |

| BrCN Cyclization | Fewer steps | Toxicity of BrCN | 82 |

| Mitsunobu Alkylation | Stereochemical control | Costly reagents | 65 |

Q & A

Q. Methodological Guidance :

- Prioritize fragment-based drug design (FBDD) to optimize the oxadiazole core .

- Use SPR (Biacore) for real-time binding kinetics (KD <100 nM indicates high affinity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.